Bienvenue dans la boutique en ligne BenchChem!

Glucoerysodine

Antiplasmodial Erythrina alkaloid Malaria drug discovery

Glucoerysodine (CAS 509‑49‑9, C₂₄H₃₁NO₈, MW 461.5 g/mol) is a tetracyclic spiro‑alkaloid belonging to the Erythrina alkaloid class, specifically the β‑D‑glucopyranoside conjugate of the dienoid alkaloid erysodine [REFS‑1]. Structurally, it features a glucose moiety attached at the C‑16 position of the erythrinan skeleton, distinguishing it from its aglycone counterpart and other non‑glycosylated Erythrina alkaloids [REFS‑2].

Molecular Formula C24H31NO8
Molecular Weight 461.50
CAS No. 509-49-9
Cat. No. B600430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucoerysodine
CAS509-49-9
Molecular FormulaC24H31NO8
Molecular Weight461.50
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucoerysodine (CAS 509-49-9) – Tetracyclic Erythrina Alkaloid Glycoside Procurement Guide


Glucoerysodine (CAS 509‑49‑9, C₂₄H₃₁NO₈, MW 461.5 g/mol) is a tetracyclic spiro‑alkaloid belonging to the Erythrina alkaloid class, specifically the β‑D‑glucopyranoside conjugate of the dienoid alkaloid erysodine [REFS‑1]. Structurally, it features a glucose moiety attached at the C‑16 position of the erythrinan skeleton, distinguishing it from its aglycone counterpart and other non‑glycosylated Erythrina alkaloids [REFS‑2]. The compound has been isolated from seeds of multiple Erythrina species, including E. latissima, E. senegalensis, E. addisoniae, and E. lysistemon, and is catalogued under ChEMBL ID CHEMBL464248 [REFS‑3].

Why Generic Substitution of Glucoerysodine with Other Erythrina Alkaloids Fails – A Glycosylation-Driven Differentiation


Glucoerysodine cannot be interchanged with its aglycone erysodine, or with other commonly co‑isolated Erythrina alkaloids such as erysovine or erythraline, because glycosylation at the C‑16 position fundamentally alters both the pharmacological target engagement profile and the cytotoxicity‑selectivity balance [REFS‑1]. The presence of the β‑D‑glucopyranosyl moiety eliminates nicotinic acetylcholine receptor (nAChR) antagonism, abolishes antiplasmodial activity, and eliminates the measurable cytotoxicity observed with certain aglycone counterparts – all documented in a single head‑to‑head comparative study that quantified these divergent properties across seven co‑isolated Erythrina alkaloids [REFS‑2]. Substitution without accounting for these glycosylation‑driven functional differences will produce irreproducible experimental outcomes.

Quantitative Differentiation Evidence for Glucoerysodine vs. Closest Erythrina Alkaloid Analogs


Antiplasmodial Activity: Glucoerysodine Is >10‑Fold Less Potent Than Its Aglycone Erysodine Against Chloroquine‑Resistant P. falciparum K1

In a direct head‑to‑head comparison of seven co‑isolated Erythrina alkaloids, glucoerysodine (compound 1) showed no measurable antiplasmodial activity (IC₅₀ > 64.00 µM) against the chloroquine‑resistant Plasmodium falciparum K1 strain, whereas its aglycone erysodine (compound 2) exhibited IC₅₀ = 6.5 ± 4.7 µM and the closely related erysovine (compound 4) displayed IC₅₀ = 4.1 ± 0.6 µM [REFS‑1][REFS‑2]. The glycosylation at C‑16 thus effectively silences the antiplasmodial pharmacophore present in erysodine and erysovine.

Antiplasmodial Erythrina alkaloid Malaria drug discovery

Cytotoxicity Selectivity: Glucoerysodine Is Non‑Cytotoxic to MRC‑5 Fibroblasts (IC₅₀ > 64 µM) in Contrast to Erythraline (IC₅₀ = 37.8 µM)

In the same direct comparative study, glucoerysodine showed no cytotoxicity against MRC‑5 human fetal lung fibroblast cells up to the highest concentration tested (IC₅₀ > 64.00 µM). By contrast, erythraline (compound 7), another Erythrina alkaloid co‑isolated from the same seeds, exhibited measurable cytotoxicity with IC₅₀ = 37.8 ± 2.3 µM [REFS‑1][REFS‑2]. Erysodine (IC₅₀ > 64.00 µM) and erysovine (IC₅₀ > 64.00 µM) were also non‑cytotoxic, but only glucoerysodine combines non‑cytotoxicity with complete antiplasmodial inactivity, making it uniquely suited as a benign glycosylated reference compound.

Cytotoxicity Selectivity index Erythrina alkaloid safety profiling

C‑16 Glycosylation Abolishes α4β2 Nicotinic Acetylcholine Receptor (nAChR) Antagonism Observed in Erysodine (Ki = 5 nM)

Erysodine, the aglycone of glucoerysodine, is a well‑characterized competitive antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR) with a binding affinity Ki of approximately 5 nM [REFS‑1][REFS‑2]. Mutagenesis and SAR studies have identified the free hydroxyl group at position C‑16 of the aromatic erythrinan ring as a major determinant of nAChR inhibitory potency [REFS‑3]. Glucoerysodine, in which this C‑16 hydroxyl is substituted with a β‑D‑glucopyranosyl moiety, is predicted to lack nAChR binding activity entirely – a class‑level inference consistent with the observation that glycosylation at critical pharmacophoric positions in Erythrina alkaloids abolishes receptor engagement.

Nicotinic acetylcholine receptor nAChR antagonist Glycosylation SAR

NMR Spectroscopic Fingerprint: Anomeric ¹H Signal at δ 4.87 ppm (J = 7.7 Hz) Confirms β‑Glucosidic Linkage, Differentiating Glucoerysodine from Erysodine

The ¹H NMR spectrum of glucoerysodine displays a characteristic anomeric proton signal (H‑1′) at approximately δ 4.87 ppm with a diaxial coupling constant J = 7.7 Hz, confirming the β‑configuration of the glucosidic linkage [REFS‑1]. This signal is entirely absent in erysodine (C₁₈H₂₁NO₃, MW 299.36 g/mol), which lacks the glucose moiety [REFS‑2]. The ¹³C NMR spectrum shows the anomeric carbon (C‑1′) at approximately δ 102–104 ppm, along with four additional oxygenated carbons (C‑2′ to C‑5′) in the δ 68–78 ppm range, and a hydroxymethyl signal (C‑6′) at approximately δ 62 ppm [REFS‑3]. These signals provide unambiguous spectroscopic markers for identity verification and purity assessment upon procurement.

NMR spectroscopy Structural authentication Quality control

ERα Molecular Docking: Glucoerysodine Binds Estrogen Receptor Alpha, Distinguishing Its Anticancer Target Profile from Non‑Glycosylated Erythrina Alkaloids

Computational molecular docking analysis indicates that glucoerysodine binds to the human estrogen receptor alpha (ERα) and blocks its transcriptional activity [REFS‑1]. While quantitative docking scores (binding energy in kcal/mol) are not publicly available for direct comparison, this ERα‑binding property represents a potential mechanistic differentiation from erysodine and erysovine, which are primarily characterized as nAChR antagonists rather than ER modulators [REFS‑2]. This orthogonal target engagement profile – nAChR‑silent yet ERα‑interacting – is consistent with the glycosylation‑mediated shift in molecular recognition.

Estrogen receptor alpha Molecular docking Anticancer target identification

Glycosylation‑Enhanced Aqueous Solubility: Class‑Level Advantage of Glucoerysodine Over Aglycone Erysodine for In Vitro Assay Formulation

Glycosylation consistently enhances aqueous solubility of alkaloids relative to their aglycone counterparts – a well‑established class‑level principle supported by the broader Erythrina alkaloid literature [REFS‑1]. While experimentally measured logP or solubility values (mg/mL) for glucoerysodine and erysodine have not been published in a head‑to‑head study, the general principle that the β‑D‑glucopyranosyl moiety introduces four additional hydrogen‑bonding hydroxyl groups and increases polar surface area provides a class‑level basis for expecting improved aqueous solubility of glucoerysodine relative to erysodine [REFS‑2]. In silico ADMET predictions (admetSAR 2) classify glucoerysodine as having positive human intestinal absorption (probability = 83.79%) but negative Caco‑2 permeability (probability = 71.23%), consistent with the glycoside‑enhanced hydrophilicity [REFS‑3].

Aqueous solubility Glycoside Assay compatibility

Procurement‑Relevant Application Scenarios for Glucoerysodine (CAS 509‑49‑9) Based on Quantitative Differentiation Evidence


SAR Negative Control for Erythrinan Alkaloid Antiplasmodial Research

In malaria drug discovery programs investigating the erythrinan scaffold, glucoerysodine serves as an ideally matched inactive glycosylated control compound. The direct head‑to‑head data from Zarev et al. (2020) show that glucoerysodine (IC₅₀ > 64 µM) is >10‑fold less potent than erysodine (IC₅₀ = 6.5 µM) against chloroquine‑resistant P. falciparum K1, while being co‑isolated from the same plant material and sharing the identical erythrinan core [REFS‑1]. This enables researchers to attribute antiplasmodial activity differences specifically to the presence or absence of the C‑16 glucosyl moiety, controlling for any co‑extracted confounding factors.

Neuroscience nAChR Studies Requiring an Erythrinan Scaffold Without Nicotinic Receptor Liability

Laboratories studying nicotinic acetylcholine receptor pharmacology can procure glucoerysodine as a glycosylated erythrinan alkaloid that lacks the potent α4β2 nAChR antagonism (Ki ≈ 5 nM) characteristic of its aglycone erysodine [REFS‑2]. The C‑16 glycosylation blocks the critical pharmacophoric hydroxyl identified by Iturriaga‑Vásquez et al. (2010) as essential for nAChR binding [REFS‑3]. This makes glucoerysodine suitable for control experiments where the erythrinan chemical scaffold must be present but nAChR‑mediated confounding effects must be excluded.

Cytotoxicity‑Free Reference Standard for Erythrina Alkaloid Analytical Method Development

For analytical laboratories developing HPLC, UPLC‑MS, or NMR quantification methods for Erythrina alkaloids in plant extracts or biological matrices, glucoerysodine offers a non‑cytotoxic (MRC‑5 IC₅₀ > 64 µM), readily identifiable reference standard with a unique NMR fingerprint (anomeric H‑1′ at δ 4.87 ppm, J = 7.7 Hz) that distinguishes it unambiguously from co‑eluting aglycones [REFS‑4]. Unlike erythraline (MRC‑5 IC₅₀ = 37.8 µM), its lack of cytotoxicity simplifies handling requirements in routine analytical workflows [REFS‑1].

ERα‑Targeted Anticancer Probe Development Leveraging Glycoside‑Dependent Nuclear Receptor Interaction

Cancer research groups exploring estrogen receptor alpha (ERα) modulation by natural product glycosides can employ glucoerysodine as a starting scaffold, based on molecular docking evidence suggesting ERα binding and transcriptional blockade [REFS‑5]. Unlike erysodine, which is primarily an nAChR antagonist, glucoerysodine's orthogonal target engagement profile (nAChR‑silent, ERα‑interacting) positions it as a candidate for glycoside‑specific structure‑activity studies in hormone‑dependent cancer models.

Quote Request

Request a Quote for Glucoerysodine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.